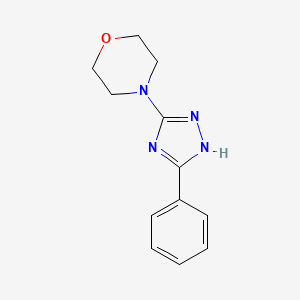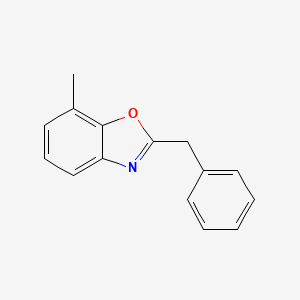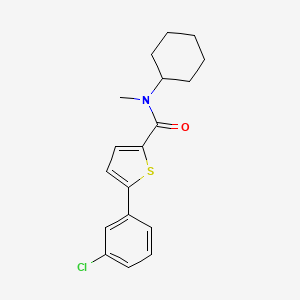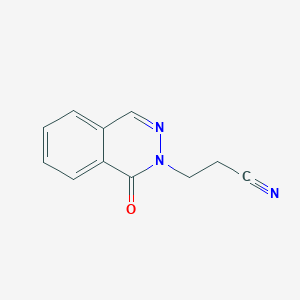
4-(5-Phenyl-1H-1,2,4-triazole-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Phenyl-1H-1,2,4-triazole-3-yl)morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PTZM or Phenyltriazolylmorpholine and is widely used in the synthesis of different chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of PTZM is not well understood, but it is believed to act as a nucleophile in various reactions. Its unique structural properties make it an ideal building block for the synthesis of various compounds, and its reactivity can be controlled by modifying its structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of PTZM are not well understood, but it has been found to have low toxicity in various studies. It has also been found to be biocompatible, making it an ideal building block for the synthesis of various biomedical materials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of PTZM for lab experiments include its unique structural properties, versatility, and low toxicity. However, its limitations include its high cost and the difficulty of synthesizing it in large quantities.
Orientations Futures
The future directions for research on PTZM include the synthesis of new derivatives with improved properties, the development of new applications in material science and medicinal chemistry, and the study of its mechanism of action. The use of PTZM in the design of new materials for biomedical applications is also an exciting area of research.
Conclusion
In conclusion, PTZM is a versatile chemical compound that has gained significant attention in the field of scientific research due to its unique structural properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on PTZM is needed to fully understand its potential applications and mechanism of action.
Méthodes De Synthèse
The synthesis of PTZM involves the reaction of 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid with morpholine in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the resulting product is purified using various techniques. The purity of the final product is crucial, as impurities can affect the properties of PTZM and its applications.
Applications De Recherche Scientifique
PTZM has a wide range of applications in scientific research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, PTZM is used as a building block in the synthesis of various drugs, including antifungal and antiviral agents. It has also been used as a ligand in the design of metal complexes for biomedical applications.
In material science, PTZM is used as a precursor in the synthesis of various materials, including polymers and nanoparticles. It has been found to be an effective stabilizer for nanoparticles, and its unique structural properties make it an ideal building block for the synthesis of new materials.
In organic synthesis, PTZM is used as a versatile reagent for the synthesis of various compounds. Its unique structural properties make it an ideal building block for the synthesis of complex molecules.
Propriétés
IUPAC Name |
4-(5-phenyl-1H-1,2,4-triazol-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-4-10(5-3-1)11-13-12(15-14-11)16-6-8-17-9-7-16/h1-5H,6-9H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIVWSAECIEWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-phenyl-1H-1,2,4-triazol-3-yl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7561038.png)
![1-(4-isopropylbenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B7561039.png)


![N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide](/img/structure/B7561051.png)

![Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7561074.png)
![2-chloro-N-[3-[(E)-[(2E)-2-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]benzamide](/img/structure/B7561085.png)


![3-(2-fluorophenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7561107.png)
![2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7561117.png)
![N-(2-thienylmethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561124.png)